7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula and a molecular weight of 200.03 g/mol. It is characterized by a bromine atom at the 7th position and an amine group at the 4th position of the pyrrolopyrimidine structure. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor, which may have applications in treating various cancers and inflammatory diseases .
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine is classified as a pyrrolopyrimidine derivative. Its structural features contribute to its reactivity and biological interactions, making it a valuable intermediate in organic synthesis and drug discovery. The compound is often utilized in research settings for its potential as an antiviral and antimicrobial agent .
The synthesis of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves several key steps:
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine participates in several chemical reactions:
The mechanism of action of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine primarily involves its role as a kinase inhibitor:
Key physical and chemical properties of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine include:
These properties are essential for understanding its behavior in various chemical environments and applications .
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine has several significant applications:
The C7 bromine atom in 7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS: 20419-74-3, MW: 230.02 g/mol) serves as a critical synthetic handle due to its activation by the electron-deficient pyrrolopyrimidine ring system. This halogen exhibits significant electrophilic character, enabling facile displacement by nitrogen, oxygen, and sulfur nucleophiles under mild conditions. The SNAr reactivity is amplified by the fused pyrimidine ring, which withdraws electron density from the pyrrole moiety, rendering the C–Br bond highly susceptible to attack. Common transformations include:
The bromine’s position adjacent to the pyrrole nitrogen further enhances leaving group ability, allowing substitutions without transition metal catalysts—a key advantage for synthesizing derivatives sensitive to metal contamination [3].
Table 1: SNAr Reactivity of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Nucleophile | Conditions | Product Yield | Key Application |
---|---|---|---|
Piperidine | DMF, 80°C, 12h | 85% | Tertiary amine derivatives |
4-Methoxyphenol | K₂CO₃, DMF, 100°C | 78% | Aryl ether scaffolds |
Benzyl mercaptan | EtOH, reflux, 6h | 92% | Thioethers for kinase inhibitors |
The C7 bromine enables versatile transition-metal-catalyzed cross-coupling reactions, significantly expanding molecular complexity. Key methodologies include:
Table 2: Cross-Coupling Optimization for C7 Bromine Functionalization
Reaction Type | Catalyst System | Optimal Ligand | Yield Range |
---|---|---|---|
Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | SPhos | 70–92% |
Sonogashira | Pd(OAc)₂, CuI | DPEphos | 60–95% |
Buchwald–Hartwig | Pd₂(dba)₃ | DPEphos | 65–88% |
Synthesis of the core scaffold frequently utilizes cyclization strategies starting from functionalized uracil derivatives:
Protecting groups are essential for managing reactivity during the synthesis of 7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine:
Optimal strategies prioritize orthogonal deprotection to avoid unintended functional group modification. For example, benzyl protection of N1 allows Boc deprotection at C4 under acidic conditions without N1 cleavage, enabling sequential functionalization [1] [3].
Table 3: Protecting Groups in Pyrrolopyrimidine Synthesis
Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions |
---|---|---|---|
C4-Amino | Boc | (Boc)₂O, DMAP | TFA/DCM (1:1), 25°C |
N1-H | Benzyl | BnBr, K₂CO₃ | H₂, Pd/C, MeOH |
C4-Amino | Acetyl | Ac₂O, pyridine | NaOH/MeOH, 0°C |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7